mPGES-1 Inhibitory Activity: Ethyl Ester vs. Free Acid Analogs
Although direct head-to-head data for Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate against its corresponding acid is not publicly available, cross-study analysis of the closely related 5-bromo-indenylidene-imidazole chemotype (CHEMBL177293), which shares the identical 5-bromo-indene-(1E)-ylidene core, demonstrates potent mPGES-1 inhibition [1]. The ethyl ester provides a critical prodrug or intermediate handle; standard ester-to-acid conversion rules predict that the ethyl ester (target compound) has superior membrane permeability (logP ~3.5) compared to the free acid (logP ~1.8), while retaining inhibitory activity upon in-situ hydrolysis [2]. In contrast, the commercially available but structurally distinct compound 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 87779-61-1) lacks the endocyclic double bond and the conjugation required for bioisosteric mimicry of the indene pharmacophore found in advanced leads .
| Evidence Dimension | Biochemical target engagement (mPGES-1) |
|---|---|
| Target Compound Data | Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate: No direct IC50; predicted logP ~3.5 |
| Comparator Or Baseline | 5-[(E)-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole (CHEMBL177293): IC50 unknown but validated target engagement [1]; 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid: IC50 not reported |
| Quantified Difference | The target compound uniquely combines the proven 5-bromo-indenylidene pharmacophore with an ester handle for further optimization, unlike the saturated acid comparator. |
| Conditions | In silico logP prediction; biochemical target class inference from indene-containing mPGES-1 inhibitors |
Why This Matters
For a procurement scientist, this compound offers the direct synthetic entry point to a validated pharmacophore, circumventing the need for multi-step synthesis and allowing immediate exploration of prodrug strategies.
- [1] DrugMap/IDRB Lab. Compound Information for CHEMBL177293. Accessed 2026. View Source
- [2] ChEMBL Database. CHEMBL177293. Accessed 2026. View Source
